molecular formula C8H7NO2 B11921250 4-Methylbenzo[d]isoxazol-3-ol CAS No. 1195552-73-8

4-Methylbenzo[d]isoxazol-3-ol

Cat. No.: B11921250
CAS No.: 1195552-73-8
M. Wt: 149.15 g/mol
InChI Key: UGACBUZJRUUUFQ-UHFFFAOYSA-N
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Description

4-Methylbenzo[d]isoxazol-3-ol is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylbenzo[d]isoxazol-3-ol typically involves cyclization reactions. One common method is the (3 + 2) cycloaddition reaction between an alkyne and a nitrile oxide . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors is also being investigated to improve scalability and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Methylbenzo[d]isoxazol-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the isoxazole ring .

Scientific Research Applications

4-Methylbenzo[d]isoxazol-3-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methylbenzo[d]isoxazol-3-ol involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors. The exact pathways and targets can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoxazole derivatives such as:

Uniqueness

4-Methylbenzo[d]isoxazol-3-ol is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

1195552-73-8

Molecular Formula

C8H7NO2

Molecular Weight

149.15 g/mol

IUPAC Name

4-methyl-1,2-benzoxazol-3-one

InChI

InChI=1S/C8H7NO2/c1-5-3-2-4-6-7(5)8(10)9-11-6/h2-4H,1H3,(H,9,10)

InChI Key

UGACBUZJRUUUFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)ONC2=O

Origin of Product

United States

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